molecular formula C25H29NO4 B4679128 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B4679128
M. Wt: 407.5 g/mol
InChI Key: KOSNAEJSBYCWNA-UHFFFAOYSA-N
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Description

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Properties

IUPAC Name

2-(4-butyl-2-oxochromen-7-yl)oxy-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-4-7-9-19-14-24(28)30-22-15-20(12-13-21(19)22)29-16-23(27)26-25-17(5-2)10-8-11-18(25)6-3/h8,10-15H,4-7,9,16H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSNAEJSBYCWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Substitution Reactions:

    Final Coupling: The final step involves the coupling of the coumarin derivative with N-(2,6-diethylphenyl)acetamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anticoagulant.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of bacterial DNA replication. As an anticancer agent, it may interfere with cell cycle progression or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: Known for its use in fluorescence studies and as a precursor for various coumarin derivatives.

    7-hydroxycoumarin: Exhibits significant biological activities, including anticoagulant and anti-inflammatory properties.

    4-chlorocoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-diethylphenyl)acetamide

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